
1-Methyl-9H-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-9H-xanthene is a derivative of xanthene, a tricyclic aromatic compound Xanthene derivatives are known for their diverse biological activities and are used in various fields, including medicine and industry
Méthodes De Préparation
The synthesis of 1-Methyl-9H-xanthene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of xanthene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the Ullmann ether coupling reaction, where a phenol derivative is coupled with a halogenated xanthene compound in the presence of a copper catalyst .
Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. For example, the classical Grover, Shah, and Shah reaction can be modified with microwave heating to produce xanthene derivatives more efficiently .
Analyse Des Réactions Chimiques
1-Methyl-9H-xanthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into dihydroxanthene derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the xanthene core.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-Methyl-9H-xanthene has a wide range of scientific research applications:
Biology: Its derivatives are studied for their potential antioxidant and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-9H-xanthene involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress . Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
1-Methyl-9H-xanthene can be compared with other xanthene derivatives such as:
9H-xanthen-9-one: Known for its use in fluorescent dyes and as a precursor for other xanthene derivatives.
α-Mangostin: A natural xanthone with potent antioxidant and anti-inflammatory properties.
γ-Mangostin: Another natural xanthone with similar biological activities to α-Mangostin.
The uniqueness of this compound lies in its specific methyl substitution, which can influence its reactivity and biological activity compared to other xanthene derivatives.
Propriétés
Numéro CAS |
77680-69-4 |
|---|---|
Formule moléculaire |
C14H12O |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
1-methyl-9H-xanthene |
InChI |
InChI=1S/C14H12O/c1-10-5-4-8-14-12(10)9-11-6-2-3-7-13(11)15-14/h2-8H,9H2,1H3 |
Clé InChI |
WWIKWOJUJQCHIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CC3=CC=CC=C3OC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


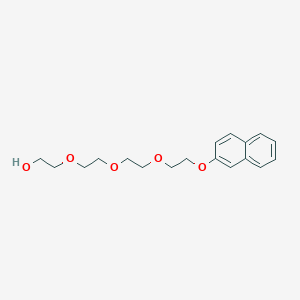
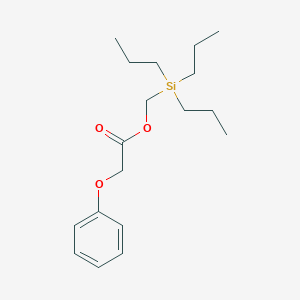
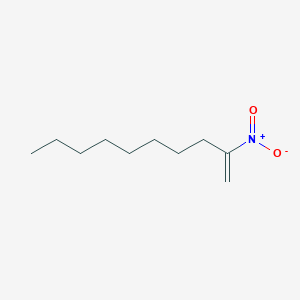
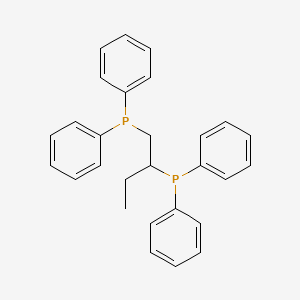
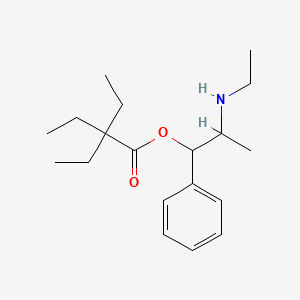
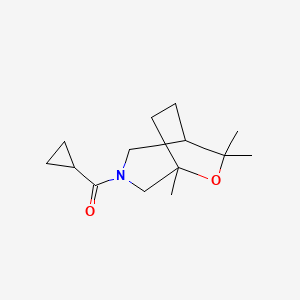
![Tributyl[(propoxyacetyl)oxy]stannane](/img/structure/B14448607.png)
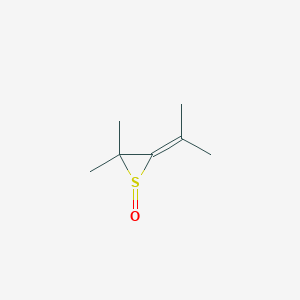

![1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14448631.png)


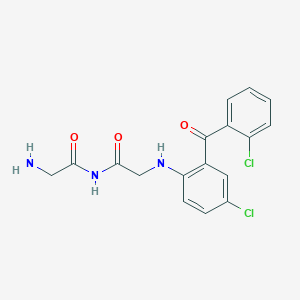
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)
